3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

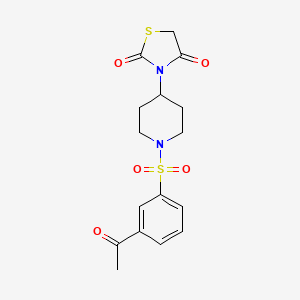

3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a piperidine ring substituted at the 4-position with a sulfonyl-linked 3-acetylphenyl group. The TZD core is a well-established pharmacophore associated with diverse biological activities, including antidiabetic, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

3-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-11(19)12-3-2-4-14(9-12)25(22,23)17-7-5-13(6-8-17)18-15(20)10-24-16(18)21/h2-4,9,13H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBRVLVVZHNNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then sulfonylated with 3-acetylbenzenesulfonyl chloride. The resulting intermediate is subsequently reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product. The reactions are usually carried out under reflux conditions in solvents like toluene or ethanol, with catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group (-SO₂-) and thiazolidine ring are primary targets for oxidation:

-

Sulfonyl group oxidation : Under strong oxidizing conditions (e.g., hydrogen peroxide or m-chloroperbenzoic acid), the sulfur atom in the sulfonyl group can form sulfoxides or sulfones, though sulfones are less common due to the pre-existing oxidation state of sulfur (VI) in the sulfonyl group.

-

Thiazolidine ring oxidation : The thiazolidine-2,4-dione core may undergo ring-opening oxidation under acidic or enzymatic conditions, yielding sulfonic acid derivatives or disulfides .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Sulfur oxidation | H₂O₂, m-CPBA in acetic acid | Sulfoxides (minor), stable sulfones (rare) |

| Ring oxidation | HNO₃ (concentrated), KMnO₄ | Sulfonic acids, disulfides |

Reduction Reactions

Reduction primarily targets the carbonyl groups in the thiazolidine-2,4-dione ring and the acetyl substituent:

-

Carbonyl reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the 2,4-dione carbonyls to secondary alcohols or amines.

-

Acetyl group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the acetyl group to a hydroxyl or ethyl group, depending on conditions .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Thiazolidine ring reduction | LiAlH₄ in THF, 0°C | 3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-diol |

| Acetyl reduction | H₂ (1 atm), Pd-C in ethanol | 3-(1-((3-Hydroxyethylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the acetylphenyl ring, while nucleophilic substitution targets the sulfonyl-piperidine system:

-

Nitration/Halogenation : The acetyl group directs electrophiles to the meta position. Nitration with HNO₃/H₂SO₄ yields nitro derivatives, while bromination (Br₂/FeBr₃) produces brominated analogues .

-

Nucleophilic displacement : The sulfonyl group’s electron-withdrawing nature facilitates nucleophilic attack on the piperidine nitrogen, enabling substitutions with amines or alkoxides .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nitration | HNO₃ (fuming), H₂SO₄, 50°C | 3-(1-((3-Acetyl-5-nitrophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-(1-((3-Acetyl-5-bromophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione |

| Amine substitution | Piperidine, K₂CO₃, DMF | N-alkylated piperidine derivatives |

Cyclization and Condensation

The thiazolidine-2,4-dione core participates in Knoevenagel condensations with aldehydes or ketones, forming fused heterocycles. For example, reaction with aryl aldehydes yields 5-arylidene-thiazolidine-2,4-dione derivatives, enhancing biological activity .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Knoevenagel condensation | Aromatic aldehyde, piperidine, ethanol, reflux | 5-(Arylidene)-3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione |

Hydrolysis and Degradation

-

Acidic hydrolysis : The thiazolidine ring undergoes cleavage in concentrated HCl, yielding thiourea and malonic acid derivatives .

-

Basic hydrolysis : NaOH hydrolyzes the sulfonyl group to sulfonic acids, though this is less common due to the stability of sulfonamides.

Mechanistic Insights

-

Oxidation : The sulfonyl group’s sulfur atom undergoes electrophilic oxidation, while the thiazolidine ring’s electron-deficient carbonyls are prone to nucleophilic attack .

-

Substitution : The acetyl group’s meta-directing effect governs regioselectivity in EAS, as observed in nitration and halogenation .

This compound’s reactivity aligns with trends observed in thiazolidinedione derivatives, where functional group interplay enables diverse synthetic modifications for pharmacological optimization .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazolidine derivatives. For instance, compounds incorporating thiazolidine structures have shown promising results in various seizure models.

Case Study:

In a study assessing the anticonvulsant properties of thiazolidine derivatives, several analogues demonstrated significant activity in the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. One compound exhibited a median effective dose (ED50) significantly lower than standard medications, indicating its potential as an effective anticonvulsant agent .

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| Compound A | 24.38 | MES |

| Compound B | 88.23 | PTZ |

Anticancer Activity

The anticancer properties of 3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione have been investigated extensively. Thiazolidine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies revealed that certain thiazolidine derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazolidine scaffold could enhance anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HepG2 | 15.5 |

| Compound D | MCF7 | 12.0 |

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has also been explored. Compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects.

Case Study:

A series of synthesized thiazolidine derivatives showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial efficacy.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound E | Staphylococcus aureus | 18 |

| Compound F | Bacillus subtilis | 20 |

Mechanism of Action

The mechanism of action of 3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Insights:

- Substituent Position and Activity : The 5-position of the TZD core is critical for activity. Arylidene substituents (e.g., furan-2-ylmethylene in ) enhance COX-2 inhibition, while sulfonyl-piperidine/pyrrolidine groups (–14) may improve metabolic stability .

- Sulfonyl vs.

- Toxicity Profile: Unlike Rosiglitazone (), newer TZDs with non-benzylidene substituents (e.g., sulfonyl-piperidines) show reduced toxicity in preclinical models .

Anticancer Activity

- : 3-(2-Aminoethyl)-5-(3-phenylpropylidene)TZD inhibits Raf/MEK/ERK and PI3K/Akt pathways (IC₅₀: 1–10 µM) .

- Target Compound: The 3-acetylphenyl-sulfonyl group may confer selectivity for melanoma cells, similar to (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)TZD () .

Anti-Inflammatory Activity

Antidiabetic Potential

- Target Compound : The acetylphenyl-sulfonyl group could mimic SD-series interactions with PPAR-γ residues (e.g., Gly283, Leu270) .

Biological Activity

The compound 3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione belongs to the thiazolidinedione (TZD) family, which is known for its diverse biological activities. TZDs are characterized by their sulfur-containing heterocyclic structure and have been extensively studied for their pharmacological properties, particularly in the context of diabetes management, antimicrobial activity, and cancer therapy. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.

1. Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role as insulin sensitizers. They activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid storage. This compound has shown promising results in enhancing insulin sensitivity in various studies.

Table 1: Antidiabetic Activity Comparison

2. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Thiazolidinediones have been reported to inhibit Mur ligases, essential for bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

3. Anticancer Activity

Recent studies indicate that thiazolidinediones may have anticancer properties by inducing apoptosis in cancer cells. The presence of the thiazolidine ring enhances the ability to modulate cellular pathways involved in cancer progression.

Case Study:

In a study examining various TZD derivatives, This compound was found to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting a potent anticancer effect compared to standard treatments .

The biological activities of This compound can be attributed to several mechanisms:

- PPAR-γ Activation: Enhances insulin sensitivity and regulates glucose homeostasis.

- Inhibition of Key Enzymes: Such as aldose reductase and lipoxygenase, contributing to its anti-inflammatory and antioxidant effects.

- Induction of Apoptosis: Through modulation of apoptotic pathways in cancer cells.

Q & A

Q. What are the recommended synthetic strategies for preparing 3-(1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione?

- Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Step 1: Functionalization of the piperidine ring (e.g., sulfonylation at the 1-position using 3-acetylphenylsulfonyl chloride under basic conditions).

- Step 2: Coupling with thiazolidine-2,4-dione via nucleophilic substitution or Michael addition, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like DBU .

- Step 3: Purification via column chromatography or recrystallization to isolate the final product.

Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like over-sulfonylated derivatives .

Q. How can researchers analytically characterize this compound?

- Methodological Answer: Use a combination of:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm regiochemistry and stereochemistry of the piperidine-thiazolidine-dione linkage.

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% by area normalization) and detect residual solvents .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography (if crystalline): For absolute configuration determination, as demonstrated in structurally similar thiazolidine-dione derivatives .

Q. What are the key physical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer:

- Solubility: Likely moderate in polar aprotic solvents (DMSO, DMF) based on analogs . Pre-screen solvents for compatibility with biological assays (e.g., aqueous buffers with <1% DMSO).

- Stability: Test under varying pH (2–9), temperature (4°C to 40°C), and light exposure. Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can reaction optimization address low yields during sulfonylation or coupling steps?

- Methodological Answer:

- Design of Experiments (DoE): Vary parameters like temperature (0°C to 60°C), base equivalents (1–3 eq.), and reaction time (2–24 hrs) to map optimal conditions.

- Catalyst Screening: Test alternatives to DBU (e.g., NaH, K2CO3) for regioselective sulfonylation .

- In-situ Monitoring: Use FTIR or Raman spectroscopy to track sulfonyl chloride consumption and intermediate formation .

Q. How should researchers resolve contradictions in reported bioactivity data for thiazolidine-dione derivatives?

- Methodological Answer:

- Replicate Studies: Ensure identical assay conditions (e.g., cell lines, incubation times) as conflicting reports. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .

Q. What strategies are recommended for elucidating the mechanism of action (MOA) of this compound?

- Methodological Answer:

- Target Deconvolution: Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or CRISPR-Cas9 knockout screens .

- Pathway Analysis: Pair RNA-seq with phosphoproteomics to identify downstream signaling nodes affected by thiazolidine-dione moieties .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer:

- Core Modifications: Replace the 3-acetylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects on target binding .

- Stereochemical Probes: Synthesize enantiomers of the piperidine ring and compare activity via chiral HPLC separation .

Q. What are the best practices for analyzing degradation pathways under physiological conditions?

- Methodological Answer:

- Forced Degradation Studies: Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic conditions.

- LC-MS/MS Analysis: Identify degradation products (e.g., sulfonic acid derivatives from hydrolyzed sulfonamide bonds) .

Data Analysis & Validation

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

- Methodological Answer:

- Cross-Validation: Compare with authentic standards or literature data for structurally analogous compounds (e.g., ’s oxadiazole-thiazolidine derivatives) .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and validate assignments .

Q. What statistical methods are appropriate for dose-response studies in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.